

Spectroscopic Profile of (2-Pyrimidylthio)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: (2-Pyrimidylthio)acetic acid

Cat. No.: B1269056

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Pyrimidylthio)acetic acid**, a compound of interest for researchers, scientists, and professionals in drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(2-Pyrimidylthio)acetic acid**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.6	Doublet	2H	H-4, H-6 (Pyrimidine ring)
~7.1	Triplet	1H	H-5 (Pyrimidine ring)
~4.0	Singlet	2H	-S-CH ₂ -
~13.0	Broad Singlet	1H	-COOH

Note: Specific chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

¹³C NMR Data (DMSO-d₆)[1]

Chemical Shift (δ) ppm	Assignment
~170.0	C=O (Carboxylic acid)
~168.0	C-2 (Pyrimidine ring)
~157.5	C-4, C-6 (Pyrimidine ring)
~118.0	C-5 (Pyrimidine ring)
~33.0	-S-CH ₂ -

Infrared (IR) Spectroscopy

Key IR Absorption Bands (KBr Wafer)[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400	Broad	O-H stretch (Carboxylic acid)
~1710	Strong	C=O stretch (Carboxylic acid)
~1570, ~1420	Medium-Strong	C=N, C=C stretches (Pyrimidine ring)
~1250	Medium	C-O stretch
~720	Medium	C-S stretch

Mass Spectrometry (MS)

Key Mass Spectrometry Data[2]

m/z	Relative Intensity	Assignment
170	Moderate	$[M]^+$ (Molecular ion)
126	High	$[M - COOH]^+$
125	High	$[M - COOH - H]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **(2-Pyrimidylthio)acetic acid** sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **(2-Pyrimidylthio)acetic acid** in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024-4096
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra.
 - Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ^1H and δ 39.52 for ^{13}C).

- Integrate the peaks in the ^1H spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **(2-Pyrimidylthio)acetic acid** sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Hydraulic press and pellet die
- FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **(2-Pyrimidylthio)acetic acid** with approximately 100-200 mg of dry KBr in an agate mortar.
 - Transfer the finely ground powder to a pellet die.
 - Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .

- Typical parameters:
 - Resolution: 4 cm⁻¹
 - Number of scans: 16-32
- Data Analysis:
 - Identify and label the major absorption bands in the spectrum.
 - Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **(2-Pyrimidylthio)acetic acid** sample
- Methanol or other suitable solvent
- Mass Spectrometer (e.g., Agilent Q-TOF or equivalent) with an Electrospray Ionization (ESI) source.

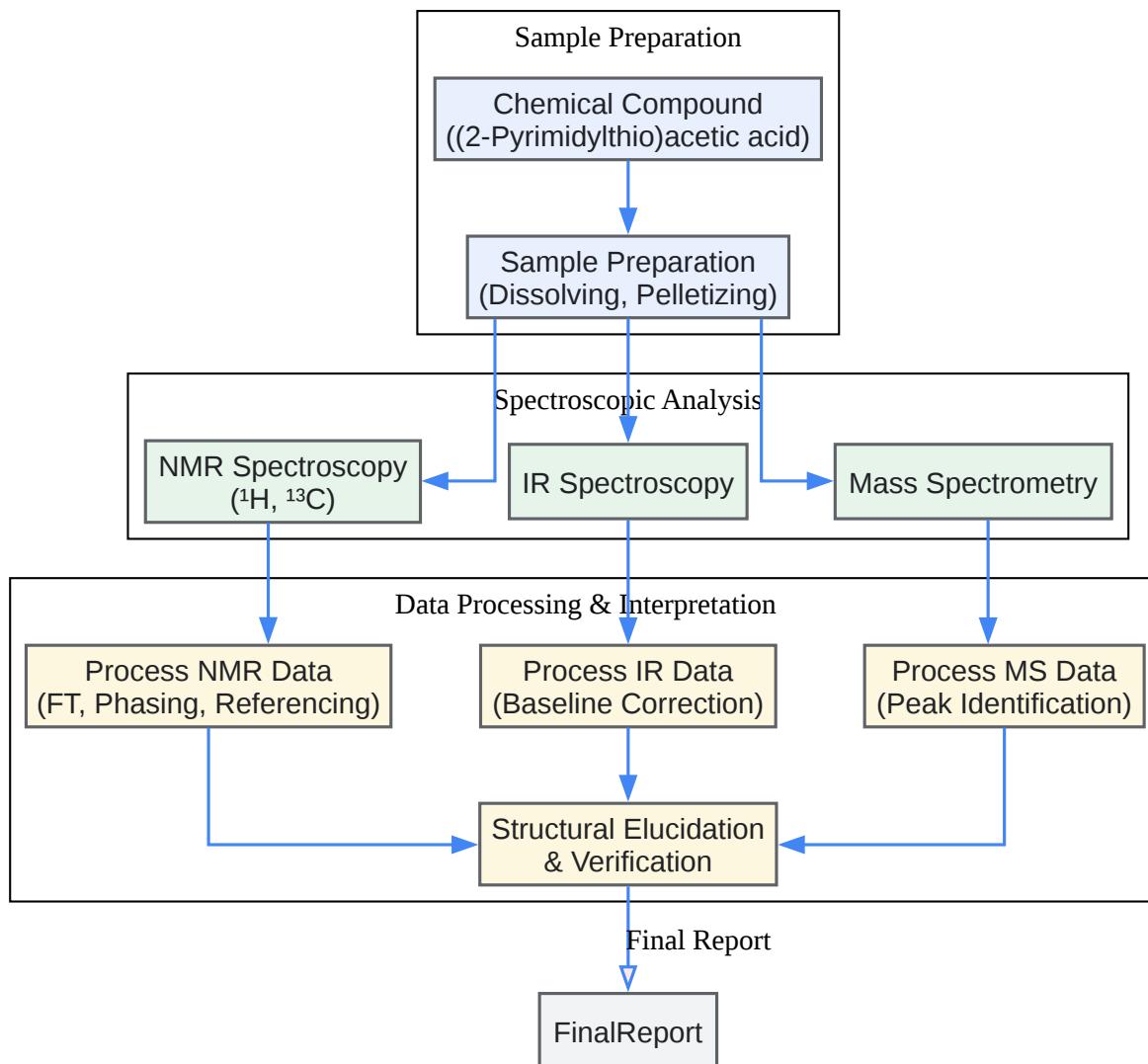
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **(2-Pyrimidylthio)acetic acid** (approximately 1 µg/mL) in a suitable solvent like methanol.
- Instrument Setup and Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
 - Acquire the mass spectrum in positive or negative ion mode.
 - Typical ESI source parameters:

- Capillary voltage: 3-4 kV
- Cone voltage: 20-40 V
- Source temperature: 100-150 °C
- Desolvation gas flow: 400-600 L/hr
 - Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$ or $[M-H]^-$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Correlate the observed masses with the molecular structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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